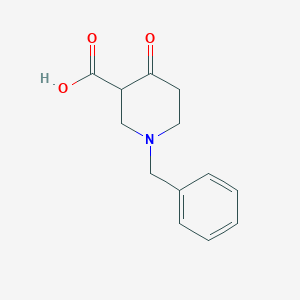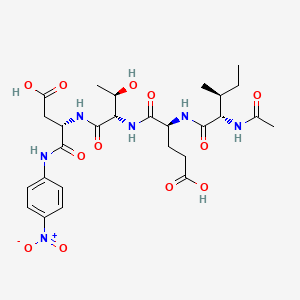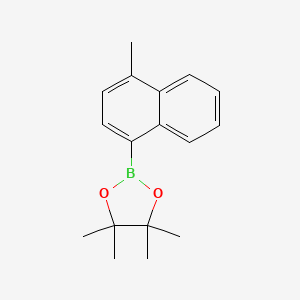
1-苄基-4-氧代哌啶-3-羧酸
描述
1-Benzyl-4-oxopiperidine-3-carboxylic acid is an organic compound with the molecular formula C13H15NO3. It is a derivative of piperidine, a six-membered nitrogen-containing heterocycle, and features a benzyl group attached to the nitrogen atom, a ketone group at the 4-position, and a carboxylic acid group at the 3-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
科学研究应用
1-Benzyl-4-oxopiperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for various chemical processes.
作用机制
Target of Action
It has been used as a building block for the syntheses of receptor agonists and antagonists , suggesting that it may interact with various receptors in the body.
Mode of Action
As a building block for receptor agonists and antagonists, it likely interacts with its targets to modulate their activity
Biochemical Pathways
Given its use in the synthesis of receptor agonists and antagonists , it may influence various pathways depending on the specific receptors it targets.
Result of Action
As a building block for receptor agonists and antagonists, its effects would likely depend on the specific receptors it targets and the downstream effects of their modulation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Benzyl-4-oxopiperidine-3-carboxylic acid .
生化分析
Biochemical Properties
1-Benzyl-4-oxopiperidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a building block in the synthesis of receptor agonists and antagonists . The compound’s interactions with enzymes often involve binding to active sites, which can either inhibit or activate the enzyme’s function. Additionally, 1-Benzyl-4-oxopiperidine-3-carboxylic acid can form complexes with proteins, affecting their stability and activity.
Cellular Effects
The effects of 1-Benzyl-4-oxopiperidine-3-carboxylic acid on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the binding to dopamine receptors in certain cell types . This interaction can alter the signaling pathways within the cell, leading to changes in gene expression and metabolic activity.
Molecular Mechanism
At the molecular level, 1-Benzyl-4-oxopiperidine-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . The compound also affects gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyl-4-oxopiperidine-3-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-Benzyl-4-oxopiperidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating receptor activity or enzyme function. At higher doses, it can cause toxic or adverse effects . These threshold effects are critical for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
1-Benzyl-4-oxopiperidine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-Benzyl-4-oxopiperidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in various biological contexts.
Subcellular Localization
1-Benzyl-4-oxopiperidine-3-carboxylic acid exhibits specific subcellular localization patterns that affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . These localization patterns are crucial for understanding the compound’s mechanism of action and its potential effects on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-oxopiperidine-3-carboxylic acid can be synthesized through several routes. One common method involves the Michael addition of benzylamine to an α,β-unsaturated ester, followed by cyclization and oxidation steps. The reaction typically proceeds as follows:
Michael Addition: Benzylamine reacts with an α,β-unsaturated ester (e.g., ethyl acrylate) under basic conditions to form an intermediate.
Cyclization: The intermediate undergoes intramolecular cyclization to form the piperidine ring.
Oxidation: The resulting piperidine derivative is oxidized to introduce the ketone group at the 4-position.
Industrial Production Methods: Industrial production of 1-Benzyl-4-oxopiperidine-3-carboxylic acid may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions: 1-Benzyl-4-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as alkyl halides or amines under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
相似化合物的比较
1-Benzyl-3-oxopiperidine-4-carboxylic acid: A structural isomer with the ketone and carboxylic acid groups swapped.
1-Benzyl-4-oxopiperidine-3-carboxylate esters: Esters of the carboxylic acid, which may have different reactivity and applications.
N-Benzylpiperidine derivatives: Compounds with variations in the substitution pattern on the piperidine ring.
Uniqueness: 1-Benzyl-4-oxopiperidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
IUPAC Name |
1-benzyl-4-oxopiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12-6-7-14(9-11(12)13(16)17)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQNFTHBRZIIOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1=O)C(=O)O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624486 | |
| Record name | 1-Benzyl-4-oxopiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85277-13-0 | |
| Record name | 1-Benzyl-4-oxopiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















